(4S)-3-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
Synthesis Analysis
Oxazolidinones, including compounds similar to the one , are often synthesized from amino acids, providing a chiral center essential for asymmetric synthesis. For instance, chiral auxiliary-bearing isocyanides derived from oxazolidinones have been utilized to synthesize fluorescent compounds with high quantum yields, indicating the synthetic utility of oxazolidinones in creating complex structures with specific properties (Tang & Verkade, 1996).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is crucial for their reactivity and the stereochemical outcomes of their reactions. X-ray crystallography often reveals detailed insights into the configuration and conformation of these molecules, guiding their use in synthesis. For example, the structure of a strongly fluorescent oxazolidinone derivative was elucidated using X-ray crystallography, demonstrating the importance of molecular structure in understanding the properties and reactivity of these compounds (Tang & Verkade, 1996).
Chemical Reactions and Properties
Oxazolidinones undergo a variety of chemical reactions, serving as intermediates in the synthesis of complex molecules. They are particularly useful in stereoselective reactions due to their chiral nature. For instance, oxazolidinones have been employed as chiral auxiliaries in enolate alkylations and conjugate additions, highlighting their versatility in organic synthesis (Davies & Sanganee, 1995).
properties
IUPAC Name |
(4S)-3-[(2,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10-15-13(17(2)16-10)8-18-12(9-20-14(18)19)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNNNZMNGTNIN-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)CN2C(COC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=N1)CN2[C@H](COC2=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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